Chlorambucil chloroethyl ester
Overview
Description
Chlorambucil chloroethyl ester is a derivative of Chlorambucil . Chlorambucil is an antineoplastic in the class of alkylating agents that is used to treat various forms of cancer .
Synthesis Analysis
The synthesis of this compound involves the reaction of Chlorambucil with the appropriate alcohol by reaction with p-toluenesulfonic acid in benzene under azeotropic conditions to remove water formed during the reaction .Molecular Structure Analysis
The molecular formula of this compound is C16H22Cl3NO2 . The average mass is 366.710 Da and the monoisotopic mass is 365.071625 Da .Chemical Reactions Analysis
This compound has been reported to undergo various chemical reactions. For instance, Pocasap et al. synthesized a class of Chlorambucil–tyrosine hybrid compounds by combining Chlorambucil with L-tyrosine via esterification and amidation reactions .Mechanism of Action
Target of Action
Chlorambucil chloroethyl ester, a derivative of Chlorambucil, is an antineoplastic agent that belongs to the class of alkylating agents . Its primary targets are the guanine bases in the DNA double-helix strands . The compound’s ability to add alkyl groups to many electronegative groups under conditions present in cells is the reason it is classified as an alkylating agent .
Mode of Action
The compound works by cross-linking guanine bases in DNA double-helix strands, directly attacking the DNA . This action prevents the strands from uncoiling and separating, which is necessary for DNA replication . As a result, the cells can no longer divide .
Biochemical Pathways
The compound interferes with DNA replication and RNA transcription by alkylation and cross-linking the strands of DNA, inducing cellular apoptosis . This process disrupts the normal cell cycle and leads to cell death .
Pharmacokinetics
Studies on chlorambucil, the parent compound, suggest that it is rapidly and completely absorbed from the gastrointestinal tract . It is metabolized in the liver and has an elimination half-life of approximately 1.5 hours
Result of Action
The result of the compound’s action is the inhibition of tumor growth . By preventing DNA replication and inducing cell death, the compound effectively stops the proliferation of cancer cells . This makes it a valuable tool in the treatment of various forms of cancer .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility and specificity can affect its uptake and therapeutic outcomes . Additionally, the compound’s short half-life may limit its effectiveness, necessitating frequent dosing
Advantages and Limitations for Lab Experiments
The major advantage of using chlorambucil chloroethyl ester in lab experiments is that it is a relatively inexpensive and easy to obtain drug. It is also relatively safe to use in laboratory experiments, as it does not have the same side effects as other chemotherapy drugs. However, there are some limitations to using this compound in lab experiments. For example, it is not as effective at killing cancer cells as other chemotherapy drugs, and it can be toxic to healthy cells.
Future Directions
There are a number of potential future directions for research involving chlorambucil chloroethyl ester. One potential direction is to investigate the effects of this compound in combination with other chemotherapy drugs. Another potential direction is to investigate the effects of this compound on different types of cancer. Another potential direction is to investigate the effects of this compound on the immune system and the development of new treatments for cancer. Finally, further research into the biochemical and physiological effects of this compound could lead to new treatments for cancer.
Scientific Research Applications
Chlorambucil chloroethyl ester is used in scientific research to study the mechanisms of action and biochemical and physiological effects of nitrogen mustard alkylating agents. It is also used to study the effects of DNA damage caused by these agents, and to develop new treatments for cancer. This compound has been used in studies to investigate the effects of DNA damage on cell growth and survival, as well as to study the effects of DNA damage on gene expression. This compound has also been used to study the effects of DNA damage on the immune system and to investigate the role of DNA damage in cancer progression.
Safety and Hazards
properties
IUPAC Name |
2-chloroethyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22Cl3NO2/c17-8-11-20(12-9-18)15-6-4-14(5-7-15)2-1-3-16(21)22-13-10-19/h4-7H,1-3,8-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPWPMRXQCYAKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCC(=O)OCCCl)N(CCCl)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501196946 | |
Record name | 2-Chloroethyl 4-[bis(2-chloroethyl)amino]benzenebutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501196946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
94236-91-6 | |
Record name | 2-Chloroethyl 4-[bis(2-chloroethyl)amino]benzenebutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94236-91-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chlorambucil chloroethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094236916 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloroethyl 4-[bis(2-chloroethyl)amino]benzenebutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501196946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloroethyl 4-[bis(2-chloroethyl)amino]phenylbutyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.094.583 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHLORAMBUCIL CHLOROETHYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KI3JYQ5ELG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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